molecular formula C8H8O3 B3278768 2-Methoxy-1,3-benzodioxole CAS No. 6823-42-3

2-Methoxy-1,3-benzodioxole

Cat. No.: B3278768
CAS No.: 6823-42-3
M. Wt: 152.15 g/mol
InChI Key: ZWFHAOFPXOMOQV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the methylenation of catechols with disubstituted halomethanes. For instance, catechol can be reacted with methylene chloride in the presence of a base to form 1,3-benzodioxole, which can then be further methylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of solid superacid catalysts such as ZrO2/SO42-. This method allows for efficient and high-yield synthesis by condensing catechol with methylene chloride under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield methoxy-substituted derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products:

Scientific Research Applications

2-Methoxy-1,3-benzodioxole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound without the methoxy group.

    1,4-Benzodioxine: A structural isomer with different positioning of the oxygen atoms.

    Methylenedioxybenzene: Another derivative with a similar methylenedioxy functional group.

Uniqueness: 2-Methoxy-1,3-benzodioxole is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic pathways where the methoxy group plays a crucial role .

Properties

IUPAC Name

2-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFHAOFPXOMOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1OC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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